molecular formula C8H8ClF3N4O B2760874 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide CAS No. 303153-07-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide

Cat. No.: B2760874
CAS No.: 303153-07-3
M. Wt: 268.62
InChI Key: VHMMJFMKICGPDA-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is a chemical compound offered for research and development purposes. It features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a methylated hydrazinecarboxamide moiety. This structure is part of the hydrazinecarboxamide (semicarbazide) chemical class, which is increasingly recognized as a versatile scaffold in medicinal chemistry . Compounds within this class have demonstrated potent activity against a broad spectrum of mycobacteria, bacteria, and fungal pathogens, highlighting their potential in addressing the critical health challenge of growing antimicrobial resistance . The primary value of this compound lies in its application as a key building block for the synthesis and discovery of novel bioactive molecules. Researchers are investigating hydrazinecarboxamides for their potential to create hybrid compounds by combining them with other privileged bioactive scaffolds, a strategy that has identified promising drug candidates active against resistant strains . The molecular framework provided by this compound serves as a critical starting point for establishing structure-activity relationships (SAR) in various drug discovery programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMMJFMKICGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of pyridine derivatives. For instance, 2-fluoro-5-chloropyridine can be reacted with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The hydrazinecarboxamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce corresponding carboxylic acids and amines.

Scientific Research Applications

Anticancer Properties
Research has indicated that compounds with similar structural features to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide exhibit notable anticancer activity. For instance, derivatives of pyridine-based compounds have shown effectiveness against various human tumor cell lines, suggesting that this compound could be a candidate for further anticancer drug development .

Mechanism of Action
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, which is a vital mechanism for cancer treatment .

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including hydrazine formation and subsequent functionalization. The precise synthetic route can vary based on the desired purity and yield, with methods such as microwave-assisted synthesis being explored to enhance efficiency .

Chemical Properties
The compound is characterized by its unique trifluoromethyl group, which enhances lipophilicity and potentially increases bioavailability. Its chemical structure suggests it may interact favorably with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .

Agricultural Applications

Pesticidal Activity
Compounds similar to this compound have been investigated for their pesticidal properties. The trifluoromethyl group is known to confer increased potency against pests while reducing toxicity to non-target organisms, making it a valuable candidate for developing new agrochemicals .

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of a series of pyridine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values demonstrating their potential as lead compounds in drug development .

Case Study 2: Pesticide Development
In agricultural research, a derivative of the compound was tested for its effectiveness as an insecticide against common agricultural pests. The results showed promising activity, suggesting that modifications to the hydrazinecarboxamide structure could lead to effective pest control agents with lower environmental impact .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
AnticancerPotential for inhibiting tumor growthSignificant cytotoxicity against cancer cell lines
AgriculturePesticidal propertiesEffective against agricultural pests with low toxicity to non-target organisms
SynthesisMulti-step organic synthesisMicrowave-assisted techniques improve yield and efficiency

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinecarboxamide moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Core Pyridinyl Derivatives

Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridinyl group exhibit diverse biological activities depending on substituents:

Compound Name Substituents Key Activity Reference
Target Compound 2-methyl-1-hydrazinecarboxamide Fungicidal (SDH inhibition)
Fluopyram N-ethyl-2-(trifluoromethyl)benzamide Fungicidal (SDH inhibition)
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 1-methylhydrazino Intermediate for agrochemicals
Haloxyfop methyl ester Phenoxypropanoate ester Herbicidal (ACCase inhibition)
AKOS005075151 Methyl hydrazinecarboxylate Unknown (structural analog)

Key Observations :

  • Fluopyram replaces the hydrazinecarboxamide with a benzamide group, enhancing systemic mobility in plants but retaining SDH inhibition .
  • Haloxyfop utilizes the pyridinyl group as part of a phenoxypropanoate backbone, targeting acetyl-CoA carboxylase (ACCase) in weeds .

Hydrazinecarboxamide Derivatives

Variations in the hydrazinecarboxamide side chain influence solubility and target specificity:

Compound Name Hydrazine Substituents Activity Reference
Target Compound 2-methyl Fungicidal
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide Phenyl-thioamide Potential herbicide
(E)-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-((dimethylamino)methylene)-2-methylhydrazine-1-carboxamide Dimethylaminomethylene Enhanced bioavailability

Key Observations :

  • Dimethylaminomethylene derivatives (e.g., AKOS005082617) exhibit higher logP values, suggesting improved membrane permeability .

Piperazine and Benzamide Derivatives

Piperazine-carboxamide analogs demonstrate broader pharmacological applications:

Compound Name Structure Activity Reference
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine-carboxamide Enzyme inhibition (e.g., kinase targets)
Fluopyram Benzamide Fungicidal

Key Observations :

  • Piperazine-carboxamide derivatives (e.g., CAS 856189-81-6) are explored in drug discovery for kinase inhibition, leveraging the pyridinyl group’s electron-withdrawing properties .
  • Fluopyram’s benzamide group enhances binding to SDH, a trait absent in hydrazinecarboxamide derivatives .

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide (CAS No. 344276-82-0) is a hydrazine derivative known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H15Cl2F6N7O2
  • Molecular Weight : 558.26 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and its cytotoxic properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazine derivatives. For instance, a study evaluating various hydrazine compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating a possible mechanism through which these compounds may inhibit tumor growth .

Enzyme Inhibition

Research has shown that hydrazine derivatives can act as inhibitors for various enzymes. In particular, studies on urease inhibition demonstrated that certain structural features of hydrazine compounds are crucial for their inhibitory activity. The presence of a hydrazine moiety was identified as a key pharmacophore, with IC50 values indicating effective inhibition in the micromolar range (15.0 - 42.9 µM) .

Case Study 1: Urease Inhibition

A series of hydrazine derivatives were synthesized and tested for urease inhibition. The study reported mixed-type inhibition with dissociation constants KiK_i ranging from 14.63 to 29.42 µM, demonstrating the potential of these compounds in treating conditions like kidney stones .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay using mouse fibroblast 3T3 cell lines, several hydrazine derivatives showed minimal toxicity, suggesting a favorable safety profile for further development as therapeutic agents .

Data Table: Biological Activity Summary

Activity IC50/Effect Reference
Urease InhibitionIC50 = 15.0 - 42.9 µM
Cytotoxicity (3T3 Cells)No significant toxicity
Anticancer ActivitySignificant against multiple cancer lines

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Interaction : Binding to active sites of enzymes such as urease, leading to inhibition.
  • Cellular Uptake : The presence of polar functional groups enhances solubility and cellular uptake, facilitating its action within target cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediates). Use coupling reactions (e.g., Suzuki-Miyaura) to introduce methyl groups .

  • Step 2 : Introduce the hydrazinecarboxamide moiety via nucleophilic substitution or condensation with hydrazine derivatives under anhydrous conditions. Monitor pH and temperature to avoid side reactions (e.g., hydrolysis) .

  • Optimization : Use catalysts like palladium complexes for coupling steps (yields ~75–85%) and polar aprotic solvents (e.g., DMF) for stability .

    • Data Table : Synthetic Routes Comparison
MethodYield (%)Key ConditionsByproducts
Suzuki-Miyaura Coupling82Pd(OAc)₂, K₂CO₃, 80°C<5% dehalogenated
Hydrazine Condensation78EtOH, reflux, 12hHydrazine dimer (~8%)

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ 120–125 ppm in 19F^{19}F-NMR) .
  • LC-MS : Use reverse-phase C18 columns with ESI+ mode to detect [M+H]⁺ ions (expected m/z: ~350–360) and confirm absence of hydrazine-related impurities .
  • Elemental Analysis : Verify %C, %H, %N with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s antifungal activity across studies?

  • Methodology :

  • Assay Variability : Compare MIC values under standardized CLSI guidelines. Variations in fungal strains (e.g., Fusarium vs. Aspergillus) and growth media (pH, carbon sources) significantly affect results .
  • Metabolite Interference : Use 14C^{14}C-labeled analogs to track metabolic degradation in fungal cells. Hydrazinecarboxamide derivatives may form inactive metabolites (e.g., oxidized pyridine rings) .
    • Data Table : Antifungal Activity Discrepancies
StudyMIC (μg/mL)StrainMedia pHKey Finding
A0.5F. virguliforme6.2Synergy with tebuconazole
B>50A. flavus7.4Rapid metabolic inactivation

Q. How does the compound interact with fungal cytochrome P450 enzymes, and what structural modifications could enhance target specificity?

  • Methodology :

  • Docking Studies : Use homology models of CYP51 enzymes to predict binding. The trifluoromethyl group may occupy hydrophobic pockets, while the hydrazinecarboxamide group hydrogen-bonds to heme propionates .
  • Mutagenesis : Engineer Saccharomyces cerevisiae with CYP51 mutations (e.g., Y140F) to test resistance. Reduced binding suggests steric clashes with the pyridine ring .
    • Structural Insights :
  • Modification 1 : Replace the methyl group with bulkier substituents (e.g., ethyl) to improve hydrophobic interactions.
  • Modification 2 : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to stabilize enzyme-ligand interactions .

Methodological Guidelines for Data Interpretation

Q. How should researchers resolve discrepancies in reported solubility and stability profiles?

  • Approach :

  • Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS vs. DMSO). Low solubility (<0.1 mg/mL in water) may require formulation with cyclodextrins .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH, 1 month). Hydrazinecarboxamide derivatives degrade via hydrolysis (t₁/₂ ~14 days in pH 7.4) .

Q. What safety protocols are critical given structural similarities to regulated pesticides (e.g., carcinogenic risks)?

  • Recommendations :

  • Toxicity Screening : Perform Ames tests for mutagenicity. Prior analogs (e.g., haloxyfop derivatives) showed carcinogenicity in rodents .
  • Handling : Use PPE (gloves, respirators) during synthesis. Store compounds in amber vials under nitrogen to prevent oxidation .

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